molecular formula C15H18Cl2N6O3 B1585702 4-Chlorophenylguanidine carbonate CAS No. 61705-88-2

4-Chlorophenylguanidine carbonate

Cat. No.: B1585702
CAS No.: 61705-88-2
M. Wt: 401.2 g/mol
InChI Key: QOIHQSHQPCRCIN-UHFFFAOYSA-N
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Description

4-Chlorophenylguanidine carbonate is a compound with the molecular formula C15H18Cl2N6O3 and a molecular weight of 401.2 g/mol This compound is known for its unique chemical structure, which includes a guanidine group attached to a 4-chlorophenyl ring

Preparation Methods

The synthesis of guanidines, including 4-Chlorophenylguanidine carbonate, typically involves the reaction of an amine with an activated guanidine precursor followed by deprotection to yield the free guanidine . Common synthetic routes include:

    Transition-Metal-Catalyzed Guanidine Synthesis: This method involves the use of transition metals to catalyze the formation of guanidines from carbodiimides and amines.

    Thiourea Derivatives as Guanidylating Agents: Thiourea derivatives react with amines in the presence of coupling reagents or metal catalysts to form guanidines.

    S-Methylisothiourea as Guanidylating Agent: This method uses S-methylisothiourea to introduce the guanidine functionality.

Chemical Reactions Analysis

4-Chlorophenylguanidine carbonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can undergo substitution reactions, where the chlorine atom on the phenyl ring is replaced by other substituents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Chlorophenylguanidine carbonate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Chlorophenylguanidine carbonate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is known to affect various biochemical processes.

Comparison with Similar Compounds

4-Chlorophenylguanidine carbonate can be compared with other guanidine derivatives, such as:

    Guanidine: A strong organic base used in the treatment of muscle weakness and fatigue associated with Eaton-Lambert syndrome.

    Guanethidine: An antihypertensive agent that inhibits the release of norepinephrine at nerve endings.

Compared to these compounds, this compound is unique due to its specific chemical structure and the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

carbonic acid;2-(4-chlorophenyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H8ClN3.CH2O3/c2*8-5-1-3-6(4-2-5)11-7(9)10;2-1(3)4/h2*1-4H,(H4,9,10,11);(H2,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOIHQSHQPCRCIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=C(N)N)Cl.C1=CC(=CC=C1N=C(N)N)Cl.C(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18Cl2N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20374033
Record name 4-CHLOROPHENYLGUANIDINE CARBONATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61705-88-2
Record name 4-CHLOROPHENYLGUANIDINE CARBONATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 61705-88-2
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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